1-[(3-Isocyanatopropyl)sulfanyl]hexane
Description
1-[(3-Isocyanatopropyl)sulfanyl]hexane is an organosulfur compound characterized by a hexane backbone substituted with a thioether (-S-) group and a terminal isocyanate (-NCO) group. Its molecular structure combines the reactivity of isocyanates with the stability and solubility-modifying properties of thioethers.
Properties
CAS No. |
60853-02-3 |
|---|---|
Molecular Formula |
C10H19NOS |
Molecular Weight |
201.33 g/mol |
IUPAC Name |
1-(3-isocyanatopropylsulfanyl)hexane |
InChI |
InChI=1S/C10H19NOS/c1-2-3-4-5-8-13-9-6-7-11-10-12/h2-9H2,1H3 |
InChI Key |
RURPTGVYWPUQNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCCN=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Isocyanatopropyl)sulfanyl]hexane typically involves the reaction of hexane derivatives with isocyanate and sulfanyl groups. One common method is the nucleophilic substitution reaction where a hexane derivative reacts with a sulfanyl compound to introduce the sulfanyl group, followed by the addition of an isocyanate group under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Isocyanatopropyl)sulfanyl]hexane can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isocyanate group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Isocyanatopropyl)sulfanyl]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Isocyanatopropyl)sulfanyl]hexane involves its interaction with molecular targets through its isocyanate and sulfanyl groups. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea or carbamate linkages. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s primary functional groups (isocyanate and thioether) distinguish it from other classes of isocyanates and sulfur-containing molecules. Below is a comparative analysis with structurally or functionally related compounds:
Hexamethylene Diisocyanate (HDI)
- Structure : HDI (1,6-diisocyanatohexane) features two terminal isocyanate groups on a hexane chain.
- Reactivity : As a diisocyanate, HDI is highly reactive in polyurethane formation, enabling cross-linking for durable coatings and foams.
- Applications : Widely used in industrial coatings, adhesives, and elastomers.
- Key Difference: Unlike 1-[(3-Isocyanatopropyl)sulfanyl]hexane, HDI lacks a thioether group, which may limit its solubility in nonpolar matrices or alter its degradation profile.
Hexyl Isocyanate
- Applications : Primarily used as a chemical intermediate in agrochemicals or surfactants.
Montelukast Sodium
- Its complex structure includes a quinoline ring and cyclopropane units.
- Function : The sulfanyl group in montelukast contributes to its leukotriene receptor antagonism (asthma treatment).
- Key Difference : While both compounds feature sulfanyl groups, this compound’s isocyanate group prioritizes chemical reactivity over biological activity.
Physicochemical and Reactivity Comparison
A hypothetical data table based on structural analogs and inferred properties:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| This compound | C₁₀H₁₈N₂OS | ~214.3 | Isocyanate, Thioether | Specialty polymers, coatings |
| Hexamethylene Diisocyanate (HDI) | C₆H₁₂N₂O₂ | 168.2 | Diisocyanate | Industrial coatings, foams |
| Hexyl Isocyanate | C₇H₁₃NO | 127.2 | Isocyanate | Surfactants, intermediates |
| Montelukast Sodium | C₃₅H₃₅ClNNaO₃S | 608.2 | Sulfanyl, Carboxylic acid | Asthma medication |
Key Observations :
- Reactivity : HDI’s dual isocyanate groups enable rapid polymerization, whereas this compound’s single isocyanate may require catalysts for efficient curing.
- Solubility : The thioether group in this compound likely enhances solubility in hydrophobic solvents compared to HDI.
Application-Specific Differences
- Polymer Chemistry : HDI’s cross-linking efficiency makes it superior for rigid foams, while this compound’s thioether could improve flexibility in elastomers.
- Biological Relevance : Unlike montelukast, this compound’s isocyanate group poses toxicity risks, limiting pharmaceutical use .
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